Product packaging for Lunariifolioside(Cat. No.:)

Lunariifolioside

Cat. No.: B1259491
M. Wt: 888.8 g/mol
InChI Key: VRESGVSUPRULFJ-HWQYJCHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lunariifolioside is a phenylethanoid glycoside isolated from plant species such as Phlomis lunariifolia . Its structure has been elucidated through extensive 1D and 2D NMR spectroscopy and chemical degradation, revealing a complex makeup that includes a caffeoyl moiety . Research into related phenylethanoid and iridoid glucosides, such as Longifolioside A, has demonstrated potent anti-inflammatory properties by inhibiting TLR4-mediated signal transduction, which suppresses the production of inflammatory cytokines like IL-6, IL-8, and TNF-α . This suggests this compound is a compound of significant interest for investigating inflammatory pathways and immune responses. Furthermore, a derivative, 3,3′-dimethyl-lunariifolioside, has been identified from Phlomis kurdica , indicating ongoing phytochemical research interest in this class of compounds . This product is labeled "For Research Use Only" (RUO) and is intended solely for laboratory research purposes . It is not intended for use in diagnostics, therapeutics, or any personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H52O23 B1259491 Lunariifolioside

Properties

Molecular Formula

C39H52O23

Molecular Weight

888.8 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-5-[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C39H52O23/c1-17-29(61-37-33(51)39(53,14-41)16-57-37)26(47)27(48)35(58-17)62-31-28(49)34(54-9-8-19-3-6-21(43)23(45)11-19)59-24(12-55-36-32(50)38(52,13-40)15-56-36)30(31)60-25(46)7-4-18-2-5-20(42)22(44)10-18/h2-7,10-11,17,24,26-37,40-45,47-53H,8-9,12-16H2,1H3/b7-4+/t17-,24+,26-,27+,28+,29-,30+,31+,32-,33-,34+,35-,36+,37-,38+,39+/m0/s1

InChI Key

VRESGVSUPRULFJ-HWQYJCHKSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@](CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O[C@H]6[C@@H]([C@](CO6)(CO)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)OC6C(C(CO6)(CO)O)O

Synonyms

2-(3,4-dihydroxyphenyl)ethylO-beta-apiofuranosyl-(1-6)-O-(O-beta-apiofuranosyl-(1-4)-alpha-rhamnopyranosyl-(1-3))-4-O-(E)-caffeoyl-beta-glucopyranoside
lunariifolioside

Origin of Product

United States

Phytogeographical Distribution and Botanical Sources of Lunariifolioside

Predominance within the Genus Phlomis (Lamiaceae Family)

Lunariifolioside is predominantly associated with the genus Phlomis, a member of the Lamiaceae (mint) family. scispace.comwikipedia.org The Lamiaceae family is a large and cosmopolitan group of flowering plants, comprising approximately 236 genera and up to 7,200 species. wikipedia.orgscialert.net This family is renowned for its production of aromatic and medicinal compounds, including essential oils, flavonoids, and phenylethanoid glycosides. scispace.commdpi.com Phenylethanoid glycosides, the class of compounds to which this compound belongs, are widely distributed throughout the Lamiaceae family. scispace.com Research has consistently isolated this compound and its derivatives from various species within the Phlomis genus, indicating this genus is a significant natural reservoir for the compound. nih.govunipi.itkoreamed.org

Specific Plant Species Identified as Primary Biosynthetic Originators

Scientific investigations have pinpointed several Phlomis species as the primary botanical sources of this compound.

Phlomis lunariifolia is a key botanical source of this compound. The compound was first isolated from this species, and its structure was elucidated through extensive spectroscopic analysis. nih.govfao.org Studies have consistently identified P. lunariifolia as a reliable originator of this particular phenylethanoid glycoside. scispace.commdpi.com

Research on Phlomis kurdica has led to the isolation of a derivative of this compound, identified as 3,3'-dimethyl-lunariifolioside. unipi.itnih.gov This discovery from P. kurdica plants growing in Jordan underscores the biosynthetic capacity of this species to produce compounds structurally related to this compound, further cementing the Phlomis genus as a focal point for this group of phytochemicals. unipi.itcabidigitallibrary.org

Phlomis umbrosa, known in Korea as "Han Sok-Dan," is another confirmed source of this compound. koreamed.org The compound has been successfully isolated from the roots of this plant, highlighting its role as a biosynthetic originator. koreamed.org

Anatomical Distribution within Plant Tissues (e.g., Aerial Parts, Roots)

The accumulation of this compound and its derivatives varies in different parts of the source plants. In Phlomis lunariifolia and Phlomis kurdica, the compounds have been primarily isolated from the aerial parts, which include the leaves and stems. nih.govunipi.itcabidigitallibrary.org In contrast, studies on Phlomis umbrosa have identified the roots as the specific plant tissue containing this compound. koreamed.org

This differential distribution suggests that the biosynthesis and storage of the compound may be tissue-specific, varying from one Phlomis species to another.

Data Tables

Table 1: Botanical Sources and Anatomical Distribution of this compound

Botanical Source Family Compound Isolated Anatomical Location
Phlomis lunariifolia Lamiaceae This compound Aerial Parts nih.govfao.org
Phlomis kurdica Lamiaceae 3,3'-dimethyl-lunariifolioside Aerial Parts unipi.itnih.govcabidigitallibrary.org

Advanced Isolation and Chromatographic Separation Methodologies for Lunariifolioside

Sophisticated Extraction Techniques from Botanical Biomass

The initial step in isolating Lunariifolioside involves its extraction from botanical sources, such as Phlomis stewartii. researchgate.net The primary goal of extraction is to efficiently liberate the target compound from the cellular matrix into a solvent, while minimizing the co-extraction of undesirable substances. jocpr.com Modern extraction techniques offer significant advantages over conventional methods by improving efficiency, reducing solvent consumption, and shortening extraction times. jocpr.comsemanticscholar.org

The selection of an appropriate extraction method is critical and depends on factors like the chemical nature of the target compound, its thermal stability, and the characteristics of the plant material. semanticscholar.org For phenylethanoid glycosides like this compound, methods that are effective for polar compounds are generally preferred.

A common approach begins with grinding the dried plant material to increase the surface area for solvent penetration. semanticscholar.org In the case of isolating this compound from P. stewartii, researchers have utilized a methanolic extract of the whole plant. This crude extract is then subjected to liquid-liquid partitioning, for instance, with ethyl acetate (B1210297), to create fractions with varying polarities. This compound has been successfully isolated from the ethyl acetate soluble fraction, indicating its moderate polarity. researchgate.net

Beyond simple solvent extraction, several advanced techniques can be employed to enhance the efficiency of isolating compounds from botanical biomass:

Ultrasound-Assisted Extraction (UAE): This technique uses the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer, which can lead to higher yields in shorter times. jocpr.comsemanticscholar.org

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the moisture within the plant cells. jocpr.com This rapid, localized heating creates pressure that ruptures the cell walls, releasing the target compounds into the solvent. jocpr.com

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses solvents at elevated temperatures and pressures, which enhances their extraction efficiency. mdpi.comdergipark.org.tr These conditions decrease solvent viscosity and increase solubility and mass transfer rates, allowing for rapid and thorough extraction. dergipark.org.tr

Supercritical Fluid Extraction (SFE): This method employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. jocpr.commdpi.com By modifying the temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled, allowing for high selectivity in extracting specific compounds. jocpr.com

The choice of technique can be optimized by adjusting parameters such as temperature, time, solvent-to-biomass ratio, and in the case of advanced methods, frequency, power, or pressure. jocpr.commdpi.com

Table 1: Comparison of Advanced Extraction Techniques

Technique Principle Advantages Key Parameters
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation enhances cell disruption and mass transfer. jocpr.comReduced extraction time, lower temperature, increased yield. jocpr.comFrequency, power, temperature, solvent type.
Microwave-Assisted Extraction (MAE) Microwave energy heats the solvent and plant matrix, causing cell rupture. jocpr.comFaster extraction, reduced solvent volume, higher efficiency. jocpr.comMicrowave power, temperature, time, solvent.
Pressurized Liquid Extraction (PLE) Use of liquid solvents at elevated temperature and pressure. mdpi.comdergipark.org.trFast, efficient, requires less solvent than traditional methods. dergipark.org.trTemperature, pressure, solvent type, time.
Supercritical Fluid Extraction (SFE) Use of a supercritical fluid (e.g., CO2) as a selective solvent. jocpr.comHigh selectivity, solvent-free final product, mild temperatures. jocpr.comPressure, temperature, co-solvent addition.

High-Resolution Chromatographic Purification Strategies

Following extraction, the crude or fractionated extract contains a mixture of compounds. High-resolution chromatographic techniques are essential to separate this compound from other co-extracted substances, such as other glycosides, flavonoids, or terpenoids. researchgate.netrotachrom.com The ultimate goal is to isolate the target compound at a desired level of purity. waters.com The purification process often involves multiple chromatographic steps, combining different separation principles to resolve complex mixtures. mdpi.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a cornerstone of natural product purification, designed to isolate significant quantities of a specific compound for further study. waters.comphenomenex.com Unlike analytical HPLC, which focuses on quantification and identification of components in a small sample, preparative HPLC aims to maximize the amount of purified compound recovered. rotachrom.com

The process typically involves scaling up a successful analytical separation. phenomenex.com A typical workflow includes:

Method Development: An analytical-scale separation is developed to achieve good resolution between the target compound and impurities. Reversed-phase chromatography is a common mode used for purifying moderately polar compounds like this compound. waters.com

Loading Study: The amount of crude extract that can be injected onto the column without losing the necessary resolution is determined. waters.com In preparative chromatography, columns are often overloaded to increase throughput, which can lead to broader peaks. rotachrom.com

Scale-Up: The separation is transferred from a small analytical column to a larger preparative column with a wider diameter. phenomenex.com Flow rates and sample loads are increased proportionally to handle larger quantities.

Fraction Collection: As the separated compounds elute from the column, a fraction collector is used to collect the portion of the eluent containing the pure target compound. waters.com

For the purification of this compound, a multi-step process is common. An initial separation might be performed using column chromatography with a stationary phase like silica (B1680970) gel, which separates compounds based on polarity. mdpi.com Fractions enriched with this compound would then be pooled and subjected to further purification using preparative reversed-phase HPLC (RP-HPLC) on a C18 column. mdpi.com This step separates compounds based on their hydrophobicity, providing a different selectivity and enabling the isolation of the high-purity compound.

Table 2: Illustrative Preparative LC Workflow for this compound Purification

Step Technique Stationary Phase Mobile Phase Example Objective
1. Initial Fractionation Column ChromatographySilica GelGradient of non-polar to polar solvents (e.g., Hexane to Ethyl Acetate to Methanol)To separate the crude extract into less complex fractions based on polarity.
2. Intermediate Purification Column ChromatographySephadex LH-20Isocratic solvent (e.g., Methanol)To separate compounds based on size and remove pigments and polymeric material. mdpi.com
3. High-Resolution Purification Preparative RP-HPLCC18Gradient of water and an organic solvent (e.g., Methanol or Acetonitrile)To isolate this compound to a high degree of purity (>95%). mdpi.com

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix. wikipedia.org The separation is achieved by partitioning solutes between two immiscible liquid phases. aocs.org One phase is held stationary by a centrifugal force, while the other (mobile) phase is pumped through it. wikipedia.org

This technique offers several advantages for natural product isolation:

No Irreversible Adsorption: The absence of a solid support eliminates the risk of permanent sample loss on the column, leading to high recovery rates. wikipedia.org

High Loading Capacity: CCC systems can handle large sample loads, making them ideal for preparative-scale work. aocs.org

Versatility: It is particularly well-suited for separating polar compounds, such as the glycosides commonly found in plant extracts. researchgate.net

The selection of a suitable biphasic solvent system is the most critical step in developing a CCC separation. aocs.org The goal is to find a system where the target compound has a partition coefficient (K) ideally between 0.5 and 2.0. aocs.org The HEMWat system, which uses varying ratios of hexane, ethyl acetate, methanol, and water, is a common starting point for separating natural products. wikipedia.org Given that this compound is a polar glycoside, CCC represents a powerful advanced technique for its purification, either as a standalone method or in combination with HPLC for final polishing.

Table 3: Comparison of Chromatographic Purification Techniques

Feature Preparative HPLC Countercurrent Chromatography (CCC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase. waters.comPartitioning between two immiscible liquid phases. wikipedia.orgaocs.org
Stationary Phase Solid (e.g., Silica, C18). ymc.euLiquid, held in place by centrifugal force. wikipedia.org
Risk of Sample Loss Potential for irreversible adsorption onto the solid support. wikipedia.orgMinimal, as no solid support is used. wikipedia.org
Primary Application High-resolution purification and polishing. phenomenex.comPreparative-scale separation and fractionation of crude extracts. aocs.org
Key Advantage Very high resolving power.High sample recovery and large loading capacity. wikipedia.orgaocs.org

Comprehensive Structural Elucidation of Lunariifolioside and Its Defined Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unabridged structural elucidation of intricate organic molecules such as Lunariifolioside. solubilityofthings.compitt.edu It provides detailed information on the molecular framework, atom connectivity, and three-dimensional arrangement. numberanalytics.com The structural analysis of this compound was achieved through extensive interpretation of both one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.govresearchgate.net

The foundational step in the structural analysis of this compound involves the acquisition and interpretation of its 1D ¹H (proton) and ¹³C (carbon-13) NMR spectra. magritek.com These experiments provide essential preliminary data on the various chemical functionalities present in the molecule. egyankosh.ac.in

The ¹H NMR spectrum reveals the number of different proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (spin-spin splitting), while the ¹³C NMR spectrum indicates the number of unique carbon atoms. egyankosh.ac.in For this compound, analysis of the 1D NMR data suggested the presence of a 3,4-dihydroxyphenylethyl aglycone, an (E)-caffeoyl group, and four sugar units: one glucose, one rhamnose, and two apiose moieties. nih.gov The downfield region of the ¹H spectrum showed characteristic signals for the aromatic protons of the phenylethanoid and caffeoyl groups, while the upfield region displayed signals corresponding to the sugar protons and the methyl group of the rhamnose unit.

Table 1: Key Structural Units of this compound Identified by 1D NMR

Structural Moiety¹H NMR Signal Characteristics¹³C NMR Signal Characteristics
3,4-Dihydroxyphenylethyl (Aglycone) Signals for an ABX-type aromatic system and two methylene (B1212753) groups.Eight carbon signals, including those for aromatic CH and quaternary carbons.
(E)-Caffeoyl Group Signals for an ABX-type aromatic system and two olefinic protons with a large coupling constant (~16 Hz) indicating an E-configuration.Nine carbon signals, including a carboxyl signal and aromatic/olefinic carbons.
β-Glucopyranosyl Anomeric proton signal (δ ~4.3-4.5 ppm) with a large coupling constant (~8 Hz) indicating a β-configuration.Six carbon signals, including the anomeric carbon (δ ~103-104 ppm).
α-Rhamnopyranosyl Anomeric proton signal (δ ~5.0-5.2 ppm) as a broad singlet, characteristic of an α-linkage. A characteristic methyl doublet (δ ~1.1-1.3 ppm).Six carbon signals, including the anomeric carbon (δ ~101-102 ppm) and the methyl carbon (δ ~18 ppm).
β-Apiofuranosyl (x2) Two distinct anomeric proton signals (δ ~5.0-5.4 ppm) appearing as doublets.Ten carbon signals for the two apiose units, including characteristic quaternary carbons.

While 1D NMR provides a list of ingredients, 2D NMR experiments provide the recipe, mapping out how these individual components are connected. pitt.edulibretexts.org For this compound, a suite of 2D experiments was essential to assemble the complete structure from the fragments identified by 1D NMR. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY spectra were used to trace the proton-proton connectivities within each sugar ring and within the aglycone and caffeoyl moieties, allowing for the assignment of most proton signals within these individual units.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These experiments correlate protons with their directly attached carbon atoms. princeton.eduresearchgate.net This technique allowed for the unambiguous assignment of all protonated carbon signals in the ¹³C NMR spectrum of this compound by linking them to their corresponding, already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Coherence): As one of the most informative experiments, HMBC reveals correlations between protons and carbons over two to four bonds. emerypharma.com This was critical for piecing the entire molecule together. Key HMBC correlations established the sequence of the glycosidic chain by showing a link from the anomeric proton of one sugar to a specific carbon of the next. It also pinpointed the attachment sites of the non-sugar components, for instance, by showing a correlation between the caffeoyl carbonyl carbon and a proton on the glucose unit, and between the aglycone's methylene protons and the anomeric carbon of the central glucose. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.eduharvard.edu NOESY is crucial for determining stereochemistry, particularly the anomeric configuration (α or β) of the glycosidic linkages, by observing the spatial proximity between the anomeric proton and other protons on the adjacent sugar residue. nih.gov

Table 2: Application of 2D NMR Techniques in the Structural Elucidation of this compound

2D NMR ExperimentInformation ProvidedSpecific Finding for this compound
COSY Reveals ³J(H,H) correlations (proton-proton spin systems). emerypharma.comEstablished the proton sequences within the aglycone and each of the four sugar rings.
HMQC / HSQC Shows ¹J(C,H) correlations (direct carbon-proton bonds). princeton.eduAllowed for the definitive assignment of all proton-bearing carbons in the molecule.
HMBC Shows ²⁻⁴J(C,H) correlations (long-range carbon-proton bonds). emerypharma.comprinceton.eduDetermined the glycosidic linkage sequence (Apiose→Rhamnose→Glucose→Aglycone), the second Apiose→Glucose linkage, and the position of the caffeoyl ester on the glucose unit. nih.gov
NOESY Identifies through-space proton-proton proximities. princeton.eduharvard.eduConfirmed the α/β stereochemistry of the anomeric centers and the E-geometry of the caffeoyl group's double bond. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of a compound. pitt.edu It also provides valuable structural information through the analysis of fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is an advanced technique that provides a highly accurate measurement of the mass-to-charge ratio of a molecule, allowing for the unambiguous determination of its molecular formula. wisdomlib.orgresearchgate.net For this compound, HRESIMS analysis was used to establish its molecular formula as C₄₂H₅₆O₂₃. nih.gov This elemental composition was fully consistent with a structure comprising one phenylethanoid aglycone, one caffeoyl group, one glucose, one rhamnose, and two apiose units.

Table 3: HRESIMS Data for this compound

ParameterValueReference
Molecular Formula C₄₂H₅₆O₂₃ nih.gov
Ionization Mode Negative or Positive-
Observed Ion e.g., [M-H]⁻ or [M+Na]⁺-
Calculated Mass 944.3213 g/mol -

While HRESIMS provides the molecular formula, other mass spectrometry techniques like Fast Atom Bombardment Mass Spectrometry (FABMS) are used to analyze fragmentation, which helps to corroborate the sequence of the molecular assembly. researchgate.net FABMS is a soft ionization technique well-suited for large, thermally labile molecules like glycosides.

In the FAB-MS spectrum of this compound, a pseudomolecular ion peak (such as [M+H]⁺ or [M+Na]⁺) would be observed. researchgate.net Furthermore, characteristic fragment ions resulting from the sequential loss of the sugar units would be present. The observation of fragments corresponding to the loss of an apiose unit, followed by the loss of a second apiose, and then a rhamnose unit, would provide strong evidence supporting the oligosaccharide sequence determined by NMR experiments.

Chemical Degradation and Controlled Hydrolysis Procedures for Glycosidic Linkage Characterization

To confirm the identity and absolute configuration of the constituent monosaccharides, chemical degradation through controlled acid hydrolysis is employed. nih.govkhanacademy.org This classical chemical method serves as an independent verification of the structural data obtained from spectroscopy.

The procedure involves cleaving the glycosidic bonds of this compound by heating it in a dilute acid solution. khanacademy.org This process liberates the individual sugar units (glucose, rhamnose, and apiose) from the aglycone. The resulting monosaccharides in the hydrolysate are then derivatized and analyzed by a chromatographic technique, such as Gas Chromatography (GC), and compared with authentic standards. This analysis confirms not only the identity of the sugars but can also be used to determine their absolute stereochemistry (D or L form), providing the final piece of the structural puzzle. nih.gov

Integration of Computational Approaches for Structure Elucidation and Verification (e.g., CASE, DFT Chemical Shift Predictions)

The definitive structural elucidation of complex natural products like this compound increasingly relies on the synergy between experimental spectroscopic data and powerful computational methods. nih.gov While 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide the foundational data, computational chemistry offers indispensable tools for resolving ambiguities, confirming connectivity, and establishing stereochemistry with a high degree of confidence. nih.govtechnologynetworks.com The two most prominent and synergistic computational tools in this field are Computer-Assisted Structure Elucidation (CASE) and Density Functional Theory (DFT) for the prediction of NMR chemical shifts. technologynetworks.comdntb.gov.ua

Computer-Assisted Structure Elucidation (CASE)

CASE represents a systematic and unbiased approach to determining molecular structures from spectroscopic data. technologynetworks.comontosight.ai Instead of relying solely on manual interpretation, which can be time-consuming and prone to error, CASE systems use algorithms to generate all possible molecular structures that are consistent with a given set of experimental evidence. technologynetworks.comacdlabs.com

The typical workflow involves:

Data Input : The molecular formula, obtained from High-Resolution Mass Spectrometry (HRMS), is provided to the CASE software. This is supplemented with detailed 1D (¹H, ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) data. ontosight.aiacdlabs.com

Structure Generation : The software generates a comprehensive library of all possible isomers that match the molecular formula and the observed NMR correlations. ontosight.ai Advanced systems can generate millions of potential structures in a short period. technologynetworks.com

Structure Filtering and Ranking : The generated candidates are then rigorously filtered. The system predicts the NMR spectra for each candidate and compares them against the experimental data. Structures that are inconsistent with the experimental spectra are eliminated. The remaining structures are ranked based on the goodness of fit between the predicted and experimental data, highlighting the most plausible candidates. technologynetworks.comacdlabs.com

Commercially available software packages like ACD/Structure Elucidator and Bruker's CMC-se are widely used for these tasks. ontosight.aibruker.com

Density Functional Theory (DFT) Chemical Shift Predictions

While CASE is powerful for generating a small set of likely candidates, Density Functional Theory (DFT) provides a higher level of quantum mechanical calculation to verify the final structure, especially in cases involving subtle stereochemical differences. technologynetworks.comdntb.gov.ua DFT has become a gold standard for predicting NMR chemical shifts with high accuracy. arxiv.org

The process involves:

Conformational Search : For each high-ranking candidate structure proposed by CASE, a thorough conformational analysis is performed to identify all low-energy conformers.

Geometry Optimization : The geometry of each conformer is optimized using a specific DFT functional and basis set (e.g., B3LYP/6-31G(d)). researchgate.net

NMR Shielding Calculation : For each optimized conformer, the NMR shielding tensors are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. gaussian.com Common functionals for this step include WP04 or ωB97X-D. researchgate.net

Boltzmann Averaging : The calculated chemical shifts for all conformers are averaged based on their Boltzmann populations to yield a single, predicted spectrum for the candidate molecule.

Comparison with Experimental Data : The predicted ¹H and ¹³C NMR chemical shifts are then linearly scaled and compared with the experimental values. The structure whose predicted spectrum most closely matches the experimental data is deemed the correct one. The Mean Absolute Error (MAE) is a key parameter used to quantify the match. nih.gov

This combined CASE/DFT approach is particularly crucial for complex glycosides like this compound, where multiple stereocenters and conformational flexibility can make unambiguous assignment from experimental data alone exceptionally challenging.

The following interactive table provides an illustrative example of how DFT chemical shift predictions are used to distinguish between two hypothetical diastereomers of a phenylethanoid glycoside. By comparing the calculated ¹³C NMR data for each potential isomer against the experimental data, the correct stereochemistry can be confidently assigned based on the lower Mean Absolute Error (MAE).

Table 1. Illustrative Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm) for a Hypothetical Glycoside Moiety This table is a representative example to demonstrate the DFT verification methodology.

Carbon No.Experimental δcCalculated δc (Isomer A)Calculated δc (Isomer B)Δ (Exp - Calc A)Δ (Exp - Calc B)
1'104.5104.2105.10.3-0.6
2'75.174.976.00.2-0.9
3'78.978.577.80.41.1
4'71.871.672.50.2-0.7
5'77.577.776.5-0.21.0
6'62.362.163.20.2-0.9
MAE 0.25 0.87

In this illustrative case, the significantly lower Mean Absolute Error (MAE) for Isomer A (0.25 ppm) compared to Isomer B (0.87 ppm) would provide strong evidence that Isomer A is the correct structure.

Elucidation of Biosynthetic Pathways and Precursor Metabolism of Lunariifolioside

Role of the Shikimic Acid Pathway in Aromatic Precursor Synthesis

The journey to synthesize the aromatic components of lunariifolioside begins with the shikimic acid pathway, a fundamental metabolic route in plants and microorganisms responsible for the production of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. researchgate.netmdpi.com This pathway is a crucial link between primary carbon metabolism and the vast array of phenylpropanoid secondary metabolites.

The process initiates with the condensation of phosphoenolpyruvate (B93156) (PEP), a product of glycolysis, and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. researchgate.net A series of seven enzymatic steps follows, leading to the key intermediate, chorismate. Chorismate stands at a critical branch point. For the biosynthesis of this compound, the pathway proceeds towards the synthesis of phenylalanine and tyrosine. Phenylalanine, in particular, serves as the primary precursor for the phenylpropanoid pathway, which directly gives rise to the caffeic acid portion of this compound. researchgate.netnih.gov Tyrosine can also be a precursor for the phenylethanol portion of the molecule. The shikimic acid pathway is thus indispensable, supplying the essential aromatic building blocks for the synthesis of this complex natural product.

Enzymatic Transformations within Phenylpropanoid and Caffeic Acid Derivative Biosynthesis

Once phenylalanine is synthesized, it enters the general phenylpropanoid pathway. This pathway involves a sequence of enzymatic modifications that transform phenylalanine into a variety of hydroxycinnamic acids, including the critical intermediate, caffeic acid. mdpi.com

The key enzymatic steps are:

Deamination: The first committed step is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . mdpi.com

Hydroxylation: Cinnamic acid is then hydroxylated at the C4 position of its aromatic ring by cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to produce p-coumaric acid. mdpi.com

Second Hydroxylation: Subsequently, p-coumaric acid undergoes another hydroxylation at the C3 position. This reaction is catalyzed by p-coumarate 3-hydroxylase (C3H) , yielding 3,4-dihydroxycinnamic acid, commonly known as caffeic acid. mdpi.com

Caffeic acid itself, or its activated form, caffeoyl-CoA, serves as the direct precursor for the caffeoyl moiety found in this compound. The formation of the hydroxyphenylethyl alcohol component also derives from this pathway, typically starting from tyrosine. These enzymatic transformations are fundamental to creating the core aglycone structures required for the final assembly of this compound.

Below is a table summarizing the key enzymes in this part of the pathway.

Table 1: Key Enzymes in Phenylpropanoid and Caffeic Acid Biosynthesis
Enzyme Abbreviation Function
Phenylalanine ammonia-lyase PAL Catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid.
Cinnamate 4-hydroxylase C4H Catalyzes the hydroxylation of cinnamic acid to form p-coumaric acid.
p-Coumarate 3-hydroxylase C3H Catalyzes the hydroxylation of p-coumaric acid to form caffeic acid.

Glycosylation and Esterification Mechanisms of Sugar Moiety Attachment

The structural complexity of this compound is largely due to its intricate sugar moiety. The assembly of this glycosidic portion involves both glycosylation and esterification reactions, which are catalyzed by specific enzymes. This compound is classified as a phenylethanoid glycoside, characterized by a hydroxyphenylethyl moiety attached to a central β-glucopyranose via a glycosidic bond. scispace.com This core structure is further elaborated with additional sugars and an acyl group.

The general mechanisms are as follows:

Glycosylation: This process involves the transfer of sugar moieties from an activated sugar donor, typically a UDP-sugar, to an acceptor molecule. The reactions are catalyzed by enzymes called UDP-glycosyltransferases (UGTs) . In the biosynthesis of this compound, a UGT first attaches a glucose molecule to the hydroxyl group of the phenylethanol aglycone. Subsequent glycosylation steps, catalyzed by other specific UGTs, add further sugar units, such as apiose, to the initial glucose residue. scispace.com

Esterification: The caffeoyl group is attached to the sugar backbone, not through a glycosidic bond, but via an ester linkage. This reaction is catalyzed by an acyltransferase , specifically a hydroxycinnamoyl-CoA transferase. This enzyme facilitates the transfer of the caffeoyl group from an activated donor like caffeoyl-CoA to a hydroxyl group on the central glucose unit of the growing molecule. researchgate.net

These highly specific enzymatic steps ensure the precise stereochemical and regiochemical assembly of the final this compound structure, where the sugar chain enhances the molecule's water solubility and influences its biological activity. researchgate.netnih.govnih.gov

Investigating Methylation and Other Post-Glycosylation Modifications (e.g., in 3,3'-dimethyl-lunariifolioside)

Following the core assembly and glycosylation, natural products like this compound can undergo further structural modifications. One such common modification is methylation. While the compound 3,3'-dimethyl-lunariifolioside is not prominently documented, the potential for its formation exists through known enzymatic pathways, particularly in plants like those of the Phlomis genus, which are known to produce a variety of methylated flavonoids and phenylpropanoids. researchgate.netresearchgate.net

The methylation of hydroxyl groups on the caffeic acid moiety would be catalyzed by O-methyltransferases (OMTs) . nih.gov These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to selectively methylate specific hydroxyl groups on the aromatic ring of the caffeoyl portion of this compound.

The hypothetical formation of 3,3'-dimethyl-lunariifolioside would involve the following steps:

Enzyme Recognition: An OMT recognizes the this compound molecule as a substrate. Plant OMTs can be highly specific, targeting particular hydroxyl groups.

Methyl Group Transfer: The enzyme catalyzes the transfer of a methyl group from SAM to the 3-hydroxyl group of the caffeoyl moiety. A second methylation event, potentially catalyzed by the same or a different OMT, would add a methyl group to the other 3'-hydroxyl group (if the substrate were a dimer or if it refers to the two hydroxyls on a single caffeoyl unit, more commonly referred to as the 3- and 4- positions). Given the name, it implies methylation at two distinct '3' positions, which might suggest a more complex dimeric structure or a non-standard numbering system. However, a more plausible modification would be the methylation of the 3- and 4-hydroxyls of the caffeoyl group.

Methylation significantly alters the physicochemical properties of the parent molecule, often increasing its lipophilicity and metabolic stability. nih.gov This modification can have a profound impact on the compound's biological activity.

Characterization of Natural Structural Analogues and Chemically Modified Derivatives of Lunariifolioside

Isolation and Structural Analysis of Naturally Occurring Analogues (e.g., 3,3'-dimethyl-lunariifolioside)6.2. Exploration of Semisynthetic Modification Strategies for Enhanced Bioactivity or Stability

Without any foundational data on "Lunariifolioside," it is not possible to provide detailed research findings or construct the requested data tables. The absence of any mention of this compound in the accessible scientific literature suggests it may be a very recently discovered, a highly specialized, or a proprietary compound not yet described in publicly available sources.

Enzymatic and Cellular Mechanisms of Lunariifolioside S Biological Activities in Vitro and Acellular Studies

Lactate (B86563) Dehydrogenase (LDH) Isoform 5 Inhibition Studies

Lunariifolioside was evaluated for its potential to inhibit human lactate dehydrogenase isoform 5 (LDH-5), an enzyme considered a therapeutic target in cancer research due to its role in anaerobic metabolism.

In a study investigating potential LDH-5 inhibitors from the plant Phlomis kurdica, this compound was isolated and subjected to an enzymatic assay. nih.gov The assay measured the enzymatic activity of LDH-5, and the half-maximal inhibitory concentration (IC₅₀) was determined to quantify the compound's inhibitory potency. The results indicated that this compound is not a significant inhibitor of LDH-5, exhibiting an IC₅₀ value greater than 500 µM. nih.gov This finding suggests a very weak or negligible inhibitory effect on the enzyme under the tested conditions. nih.gov

Table 1: LDH-5 Inhibitory Activity of this compound
CompoundTarget EnzymeReported IC₅₀ (µM)Reference
This compoundHuman Lactate Dehydrogenase 5 (LDH-5)>500 nih.gov

In the same study where this compound was tested, molecular docking analyses were performed to understand the binding modes of potential inhibitors. nih.gov However, these computational studies were focused on the most active compound identified, luteolin 7-O-β-D-glucopyranoside, which showed significant inhibitory activity. nih.gov As this compound was found to be a very weak inhibitor, it was not selected for molecular docking and ligand-enzyme interaction analysis. Therefore, there is no available data describing its binding modes or specific interactions within the active site of LDH-5.

Antioxidant Activity Investigations

No specific studies detailing the antioxidant properties of this compound were identified in the available scientific literature. Standard antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, have not been reported for this compound.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

Free radical scavenging assays are fundamental in determining the antioxidant capacity of a compound. These tests measure the ability of a substance to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in cellular damage and various disease pathologies.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common spectrophotometric method used to assess antioxidant activity. DPPH is a stable free radical that presents a deep violet color in solution. When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color changes to a pale yellow. The degree of discoloration, measured by the decrease in absorbance at a specific wavelength (typically around 517 nm), is proportional to the scavenging activity of the antioxidant compound.

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another widely used method. In this assay, ABTS is oxidized to its radical cation (ABTS•+), which is intensely colored. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance, measured at a characteristic wavelength (often around 734 nm), indicates the antioxidant's capacity to scavenge the radical.

Evaluation of Reducing Power and Metal Chelating Activities

Reducing power assays evaluate the ability of a compound to donate an electron, a key mechanism of antioxidant action. In a typical assay, the test compound is mixed with a solution containing ferric ions (Fe³⁺). The reduction of Fe³⁺ to ferrous ions (Fe²⁺) by the antioxidant is then measured, often by the formation of a colored complex, such as Prussian blue, which can be quantified spectrophotometrically. A higher absorbance value indicates greater reducing power.

Metal chelating activity is another important aspect of antioxidant capacity. Transition metals, such as iron and copper, can catalyze the formation of highly reactive free radicals through Fenton and Haber-Weiss reactions. Compounds with metal-chelating properties can bind to these metal ions, rendering them inactive and thereby preventing the initiation of oxidative damage. This activity is often assessed by measuring the disruption of a colored metal-ion complex (e.g., ferrozine-Fe²⁺) upon the addition of the test compound.

Other Identified Biological Activities in Acellular or Cellular Models (e.g., Antimicrobial, Antiviral)

Beyond antioxidant properties, novel chemical compounds are often screened for a range of other potential therapeutic activities.

Antimicrobial activity is typically evaluated using broth microdilution or agar diffusion assays against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism, is a key parameter determined in these studies.

Antiviral activity is assessed in cellular models. This involves infecting host cells with a specific virus and then treating the cells with the test compound. The ability of the compound to inhibit viral replication is then measured using various techniques, such as plaque reduction assays, quantitative polymerase chain reaction (qPCR) to measure viral genetic material, or enzyme-linked immunosorbent assays (ELISA) to detect viral proteins.

Until dedicated scientific studies are conducted and published on this compound, no specific data for these biological activities can be provided.

Advanced Research Directions and Future Perspectives on Lunariifolioside

Discovery and Characterization of Novel Biosynthetic Enzymes Involved in its Formation

The formation of Lunariifolioside in plants involves a multi-step biosynthetic pathway, the enzymatic machinery of which is not yet fully elucidated. As a phenylethanoid glycoside (PhG), its biogenesis originates from the shikimic acid pathway, which produces aromatic amino acids like phenylalanine. mdpi.com Phenylalanine is then converted through a series of steps to form key intermediates such as caffeic acid and its derivatives. mdpi.comresearchgate.net

Future research must focus on identifying and characterizing the specific enzymes that catalyze the final, intricate steps of this compound synthesis. The key unresolved areas include the precise sequence of glycosylation and acylation, and the specific transferase enzymes involved. researchgate.net The proposed research directions are:

Transcriptome Mining and Genome Analysis: High-throughput sequencing of the transcriptome and genome of high-yielding plants like Phlomis lunariifolia can identify candidate genes encoding for enzymes such as glycosyltransferases and acyltransferases. nih.gov This culture-independent approach has proven effective in discovering novel biosynthetic gene clusters for other complex natural products. frontiersin.org

Heterologous Expression and Biochemical Assays: Candidate genes identified through genomic and transcriptomic analysis can be expressed in heterologous systems, such as Nicotiana benthamiana or yeast. nih.gov The resulting recombinant enzymes would then be biochemically assayed to confirm their specific roles in attaching the rhamnose, apiose, and feruloyl groups to the core structure. This method has been successfully used to elucidate the biosynthetic pathways of other plant defense compounds. nih.gov

Pathway Reconstruction: The successful characterization of these novel enzymes will enable the complete reconstruction of the this compound biosynthetic pathway. Understanding this pathway is a prerequisite for metabolic engineering efforts aimed at overproducing the compound in microbial or plant-based systems. nih.gov The current understanding of related pathways suggests that key enzyme classes to be investigated include polyphenol oxidases, decarboxylases, and specific UDP-glycosyltransferases (UGTs). researchgate.net

Development of Advanced Analytical Techniques for Comprehensive Metabolomic Profiling of Producing Plants

A comprehensive understanding of the metabolome of this compound-producing plants is essential for quality control, chemotaxonomy, and discovering other related bioactive compounds. While classical analytical methods exist, advanced techniques are required for a more holistic and high-resolution chemical profile. Because of the complexity of the plant metabolome, no single analytical platform can detect all metabolites in a sample. rsc.org Therefore, an integrated approach is necessary.

Future research should leverage a combination of modern hyphenated analytical techniques to create detailed metabolomic fingerprints of plants such as Lunaria annua and Phlomis species. rsc.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): Techniques like Ultra-Fast Liquid Chromatography (UFLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometers (such as Orbitrap or Time-of-Flight) are powerful tools for separating and identifying a wide range of secondary metabolites. nih.govoup.com These methods have been successfully applied to generate phenolic profiles of L. annua and can distinguish between different plant species and their responses to external stimuli. nih.govoup.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile and semi-volatile compounds, and can be used to analyze derivatized components of this compound, such as its sugar moieties after hydrolysis. nih.govunipi.it

Untargeted Metabolomics: Applying untargeted metabolomic approaches allows for the comparison of metabolite profiles between different plant tissues or plants under different conditions, which can help correlate the presence of this compound with specific physiological states or environmental factors. oup.com

Analytical TechniqueApplication in this compound ResearchPlant Source ExampleReference(s)
HPLC-PDA/DAD Quantification of desulfo-glucosinolates and phenolic profiles.Lunaria annua nih.govnih.gov
LC-MS / UFLC-MS Comprehensive profiling of intact glucosinolates and phenolic compounds. Identification of metabolites.Lunaria annua nih.govnih.govoup.com
GC-MS Analysis of isothiocyanates (breakdown products) and sugar configurations after hydrolysis.Lunaria annua, Phlomis kurdica nih.govunipi.it
NMR Spectroscopy Structural elucidation of new analogues and isolated compounds.Phlomis kurdica unipi.it

In-depth Mechanistic Studies at the Molecular and Sub-cellular Level for Observed Biological Activities

This compound has been reported to possess several biological activities, most notably as an α-glucosidase inhibitor. koreamed.orgsciopen.com It has also been shown to inhibit human lactate (B86563) dehydrogenase. unipi.it As a member of the phenylethanoid glycoside class, it is presumed to have antioxidant properties, which often underpin other observed biological effects. scispace.com However, the precise mechanisms of action at a molecular and sub-cellular level are largely unknown. mdpi.com

Future research should aim to bridge this knowledge gap through:

Enzyme Inhibition Kinetics: Detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed) of this compound against α-glucosidase and lactate dehydrogenase. This would provide insight into whether the compound binds to the active site of the enzyme or an allosteric site. sciopen.com

Molecular Docking and Simulation: In silico studies can predict the binding poses of this compound within the active sites of its target enzymes. These computational models can identify key amino acid residues involved in the interaction and elucidate the structural basis for its inhibitory activity.

Cell-Based Assays: Investigating the effects of this compound in relevant cell models is crucial. For its α-glucosidase inhibitory activity, this would involve assays to measure its impact on carbohydrate metabolism and glucose uptake in intestinal or muscle cells.

Structure-Activity Relationship (SAR) Studies: By comparing the activity of this compound with structurally similar compounds, such as stewartiiside or tiliroside, researchers can begin to understand which parts of the molecule (the core phenylethanol, the acyl group, or the specific sugar arrangement) are critical for its biological effects. sciopen.com For instance, the activity of stewartiiside (IC50 = 26.1 ± 0.3 μmol/L) was found to be comparable to that of this compound (IC50 = 26.6 ± 0.2 μmol/L), suggesting the glycone part may not play a dominant role in this specific enzyme inhibition. sciopen.com

Rational Design and Synthesis of Bioactive Analogues with Optimized Properties

The native structure of this compound serves as a scaffold for the development of new, potentially more potent and selective bioactive agents. nih.govnih.gov The synthesis of complex natural products and their glycoside derivatives can be a tedious, multistep process. sciengine.com However, the rational design and synthesis of analogues offer a path to optimize properties such as efficacy, stability, and bioavailability. mdpi.com

Future directions in this area include:

Semi-synthesis of Analogues: Modifying the this compound structure through targeted chemical reactions is a key strategy. An example of a naturally occurring analogue is 3,3'-dimethyl-lunariifolioside, which has been isolated from Phlomis kurdica. unipi.it Future synthetic efforts could focus on:

Modifying the Acyl Group: Replacing the feruloyl group with other cinnamic acid derivatives to probe its importance for bioactivity.

Altering the Sugar Moieties: Synthesizing analogues with different sugars or simplified glycosylation patterns to assess the role of the carbohydrate portion and potentially ease synthesis.

Derivatizing the Phenylethanol Core: Introducing different substituents onto the aromatic rings of the core structure.

Total Synthesis: Developing a total synthesis route for this compound would provide consistent access to the pure compound for research purposes and allow for the creation of a wider range of analogues that are not accessible through semi-synthesis.

Computational Design: Utilizing computer-aided drug design to predict which structural modifications are most likely to enhance binding to target enzymes, thereby guiding synthetic efforts and making the discovery process more efficient. mdpi.com

By pursuing these advanced research directions, the scientific community can fully characterize the biosynthesis, bioactivity, and therapeutic potential of this compound and its future derivatives.

Q & A

Q. What standardized methods are used to isolate Lunariifolioside from plant sources?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. For reproducibility, column chromatography with silica gel or Sephadex LH-20 is recommended, coupled with TLC for fraction monitoring . Quantification via HPLC-UV or LC-MS ensures purity (>95%) and structural validation using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How do researchers confirm the structural identity of this compound?

A combination of spectroscopic techniques is critical:

  • NMR : Assign proton (¹H) and carbon (¹³C) signals to verify glycosidic linkages and aglycone moieties.
  • HRMS : Confirm molecular formula (e.g., C₃₀H₄₈O₁₂) and fragmentation patterns.
  • IR : Identify functional groups (e.g., hydroxyl, carbonyl) . Cross-referencing with published spectral databases (e.g., Reaxys, SciFinder) is essential to avoid misidentification .

Q. What in vitro assays are appropriate for preliminary bioactivity screening of this compound?

Common assays include:

  • Antioxidant activity : DPPH radical scavenging assay (IC₅₀ values).
  • Anticancer potential : MTT assay on cancer cell lines (e.g., HepG2, MCF-7).
  • Anti-inflammatory effects : COX-2 inhibition ELISA. Use positive controls (e.g., ascorbic acid for antioxidants) and triplicate measurements to ensure statistical validity .

Advanced Research Questions

Q. How can synthetic yield of this compound be optimized in total synthesis?

Key strategies include:

  • Glycosylation conditions : Optimize temperature, catalysts (e.g., NIS/TfOH), and protecting groups to enhance stereoselectivity.
  • Aglycone modification : Introduce halogen or methyl groups to stabilize intermediates.
  • Analytical monitoring : Use real-time HPLC-MS to track reaction progress and minimize side products . Comparative studies using Design of Experiments (DoE) can identify critical factors (e.g., solvent polarity, reaction time) .

Q. What methodologies resolve contradictions in reported pharmacokinetic data for this compound?

Discrepancies often arise from:

  • Model organisms : Differences in metabolism between rodents and primates.
  • Dosage regimes : Single vs. repeated dosing affecting bioavailability.
  • Analytical sensitivity : LC-MS/MS vs. ELISA for plasma concentration measurements. Meta-analyses using PRISMA guidelines and subgroup analyses can clarify confounding variables .

Q. How should researchers design dose-response studies to evaluate this compound’s toxicity?

Follow OECD guidelines for preclinical toxicity:

  • Acute toxicity : Fixed-dose procedure (e.g., 50–2000 mg/kg in mice).
  • Subchronic toxicity : 28-day repeated dosing with histopathological analysis.
  • Genotoxicity : Ames test and micronucleus assay. Include negative controls and adjust for species-specific metabolic pathways .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing this compound’s bioactivity data?

  • Multivariate analysis : PCA or PLS-DA to identify bioactive correlates.
  • Dose-response modeling : Four-parameter logistic curve for IC₅₀ calculation.
  • Reproducibility : Report p-values with confidence intervals and effect sizes (e.g., Cohen’s d) .

Q. How can researchers validate this compound’s molecular targets in mechanistic studies?

  • Pull-down assays : Use biotinylated this compound with streptavidin beads.
  • Molecular docking : AutoDock Vina or Schrödinger Suite for binding affinity predictions.
  • CRISPR/Cas9 knockout : Validate target genes (e.g., NF-κB, AKT) in cell lines .

Data Presentation and Reproducibility

Q. What guidelines ensure transparency in reporting experimental data?

  • Supplementary materials : Provide raw NMR spectra, HPLC chromatograms, and statistical code.
  • MIAME compliance : Detail cell culture conditions and assay protocols.
  • Data repositories : Upload to Zenodo or Figshare with DOI links .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.